N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide
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Overview
Description
N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring substituted with a nitro group at the 6-position and a phenylcyclopentyl group attached to the formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiazole to introduce the nitro group at the 6-position. This is followed by the formation of the formamide moiety through a reaction with phenylcyclopentylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Nitrobenzothiazol-2-YL)formamide
- N-(Phenylcyclopentyl)formamide
- 6-Nitrobenzothiazole derivatives
Uniqueness
N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide stands out due to its unique combination of a nitrobenzothiazole moiety and a phenylcyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(19(10-4-5-11-19)13-6-2-1-3-7-13)21-18-20-15-9-8-14(22(24)25)12-16(15)26-18/h1-3,6-9,12H,4-5,10-11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDPRPNLYNHVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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